4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-hydroxy-3-(pyridin-3-yliminomethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-5-1-2-6-13(11)20-15(19)12(14)9-17-10-4-3-7-16-8-10/h1-9,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBFKKJKKYCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Synthetic Routes and Condensation Reactions
The compound is synthesized via Knoevenagel condensation between 4-hydroxycoumarin derivatives and pyridine-containing aldehydes or amines. Microwave-assisted methods significantly enhance efficiency:
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Conventional heating | Imidazole | CH₃CN | 65 | 32 | |
| Microwave-assisted | None | Ethanol/H₂O | 120 (microwave) | 87 |
Mechanistically, imidazole acts as an amphoteric catalyst, facilitating:
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Formation of a Knoevenagel adduct between 4-hydroxycoumarin and aldehyde (A ).
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Generation of an imidazolium ylide (C ) from 2-bromoacetophenone.
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Nucleophilic attack of C on A , followed by cyclization to yield the product .
Schiff Base Formation
Reaction with substituted pyridinylamines produces structurally diverse derivatives. Key examples include:
| Product Substituent | Reactant | Yield (%) | Characterization Data (IR, NMR) |
|---|---|---|---|
| 5-Chloro-pyridin-2-ylimino | 2-amino-5-chloropyridine | 66 | IR: 1730 cm⁻¹ (C=O); ¹H NMR: δ 8.10 (s, Pyr-H) |
| 3-Benzyloxy-pyridin-2-ylimino | 2-amino-3-benzyloxypyridine | 38 | ¹³C NMR: δ 175.2 (C=N); MS: [M⁺] = 294.8 |
| 2,6-Dihydroxy-pyrimidin-4-yl | 4-amino-2,6-dihydroxypyrimidine | 62 | IR: 3360 cm⁻¹ (O-H); ¹H NMR: δ 6.1 (s, Pyrim-H) |
These reactions occur under reflux in ethanol for 6–8 hours, with yields influenced by steric and electronic effects of substituents .
Cyclization to Tetrazole Derivatives
Treatment with sodium azide induces cyclization, forming tetrazole rings:
| Starting Material | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| 4a (5-Cl-pyridinylimino) | NaN₃, DMF, 80°C, 12 h | Tetrazol-5-yl chromenone | 68 |
| 4e (2,6-diOH-pyrimidinylimino) | NaN₃, acetone, 70°C, 10 h | Dihydroxypyrimidinyl tetrazole | 55 |
Key spectral features post-cyclization include:
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IR : Loss of C=N stretch (~1630 cm⁻¹), emergence of tetrazole ring vibrations (~1450 cm⁻¹).
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¹H NMR : Downfield shift of pyridinyl protons (δ 8.7 → 9.2 ppm) .
Multi-Component Reactions
Imidazole-catalyzed three-component reactions yield dihydrofurocoumarins (DHFCs):
| Aldehyde Component | Bromoacetophenone Derivative | DHFC Yield (%) |
|---|---|---|
| Benzaldehyde | 4-Bromoacetophenone | 82 |
| 4-Fluorobenzaldehyde | 4-Methylacetophenone | 95 |
Reaction mechanism involves:
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Knoevenagel adduct formation between 4-hydroxycoumarin and aldehyde.
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Imidazole-mediated nucleophilic attack by bromoacetophenone-derived ylide.
Functional Group Transformations
The hydroxyl group at C4 participates in O-glycosylation and acylation :
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| O-Glycosylation | 2,3,4,6-tetra-O-acetyl-α-D-glucosyl bromide | Glucopyranosyl derivative | 58 |
| Acylation | Acetic anhydride | 4-Acetoxy chromenone | 89 |
Glycosylation requires phase-transfer catalysts (e.g., DTMAB), while acylation proceeds under mild acidic conditions .
Mechanistic Insights and Optimization
-
Microwave irradiation reduces reaction times from hours to minutes (e.g., 3 h → 2 min for tetrazole cyclization).
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Electron-withdrawing groups on pyridinylamines (e.g., -Cl, -Br) enhance Schiff base stability, improving yields by 15–20% compared to electron-donating groups .
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Solvent polarity critically impacts reaction pathways: polar aprotic solvents (DMF) favor tetrazole formation, while ethanol/water mixtures optimize multi-component reactions .
This compound’s reactivity profile underscores its versatility as a scaffold for synthesizing bioactive hybrids, with optimized protocols enabling gram-scale production for pharmacological studies.
Scientific Research Applications
Biological Activities
The compound has demonstrated a range of biological activities, which are summarized below:
Antimicrobial Activity
Research indicates that 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one exhibits moderate to good antimicrobial activity against various bacterial and fungal strains, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus niger.
Anticancer Properties
Studies have shown that derivatives of this compound possess cytotoxic effects on tumor cell lines. For instance:
- Case Study : A related study on chromene derivatives highlighted their potential as anticancer agents with micromolar cytotoxic activity against several human tumor cell lines (e.g., MDA-MB231, HCT116) while showing low toxicity to normal fibroblasts .
Inhibitory Mechanisms
The compound's interaction with biological targets has been studied extensively:
- It is suggested that the imino-pyridine substitution enhances its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth .
Future Directions in Research
The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research could focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding the molecular pathways influenced by this compound.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of coumarin derivatives are highly influenced by substituents at the 3- and 4-positions. Below is a comparison with key analogues:
Table 1: Structural Analogues and Key Features
Physicochemical and Spectroscopic Properties
Substituents significantly alter solubility, melting points, and spectral characteristics:
Table 2: Comparative Physicochemical Properties
- Key Observations: Pyridinyl and phenylimino substituents reduce solubility compared to hydroxyethyl groups . Electron-withdrawing groups (e.g., Cl in ) increase melting points and redshift UV absorption. Chalcone derivatives exhibit extended conjugation, leading to longer λₘₐₓ values .
Biological Activity
4-Hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one, also referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which incorporates a pyridine moiety linked via an imine bond to a coumarin scaffold. The biological activity of this compound is primarily attributed to its potential antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 266.256 g/mol. The structure consists of a coumarin core with a hydroxyl group and an imine linkage to a pyridine ring.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The mechanism of action is believed to involve the inhibition of protein synthesis and interference with nucleic acid production, leading to bactericidal effects .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include:
- Apoptosis Induction : Increased expression of pro-apoptotic factors.
- Cell Cycle Arrest : G1 phase arrest observed in treated cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that the presence of the pyridine ring and the hydroxyl group on the coumarin scaffold are crucial for enhancing its bioactivity. Variations in substituents at different positions can lead to changes in potency and selectivity against specific biological targets .
Case Studies
- Antibacterial Efficacy : A study showed that derivatives of this compound displayed improved antibacterial activity compared to standard antibiotics like ciprofloxacin, particularly against biofilms formed by MRSA .
- Anticancer Properties : In another investigation, the compound was tested on human breast cancer cells, where it exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting it may serve as a promising candidate for further development .
Q & A
Q. What are the common synthetic routes for 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. A general approach involves reacting 4-hydroxycoumarin with pyridin-3-ylamine derivatives under alcohol-mediated conditions to form the Schiff base (imine) linkage. For example, analogous methods use 4-hydroxycoumarin and substituted anilines in ethanol, followed by thioglycollic acid treatment to stabilize intermediates . Characterization includes:
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
Single-crystal X-ray diffraction is critical for confirming the E-configuration of the imine group and π-π stacking interactions in the solid state. For similar coumarin derivatives, SHELX programs (e.g., SHELXL) refine structures using high-resolution data, resolving disorder in aromatic rings or hydrogen-bonding networks . Key parameters include:
Q. What spectroscopic methods are optimal for monitoring metal-ion interactions with this compound?
UV-Vis and fluorescence spectroscopy are used to study metal coordination (e.g., Cu²⁺, Zn²⁺). For instance, a pyrazole biscoumarin analog showed a fluorescence "turn-on" response for Zn²⁺ at λex = 365 nm, attributed to chelation-enhanced fluorescence (CHEF). Job’s plot analysis determines the stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio) .
Advanced Research Questions
Q. How can computational methods clarify conflicting data on metal-ion binding affinities?
Density Functional Theory (DFT) calculates binding energies and optimizes geometries of metal complexes. For example, studies on analogous coumarins with Mg²⁺/Zn²⁺ in water/ethanol show solvation effects alter stability constants (log K). Natural Bond Orbital (NBO) analysis identifies charge transfer mechanisms, resolving discrepancies between experimental and theoretical stability trends .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response assays : Reproduce results under standardized conditions (e.g., pH 7.4, 37°C) to rule out solvent or temperature artifacts.
- Molecular docking : Compare binding modes with targets (e.g., cyclooxygenase for anti-inflammatory activity) to validate structure-activity relationships.
- Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
Q. How can corrosion inhibition mechanisms be systematically studied for this compound?
- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance (Rct) to quantify inhibition efficiency.
- Adsorption isotherms : Fit data to Langmuir or Temkin models to determine binding constants.
- DFT-based descriptors : Calculate EHOMO (electron-donating ability) and ELUMO (electron-accepting ability) to correlate molecular structure with inhibition performance .
Q. What advanced techniques optimize reaction yields in one-pot syntheses?
- Green catalysis : Barium silicate nanoparticles (5–20 nm) in aqueous media enhance yields (>85%) via Brønsted acid sites.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for imine formation.
- In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reagent ratios dynamically .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
